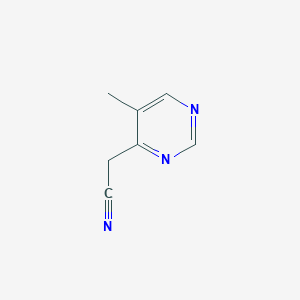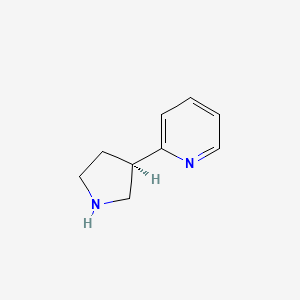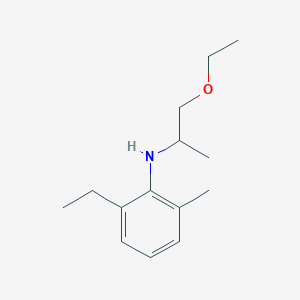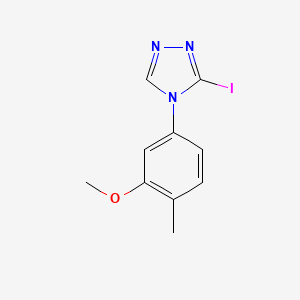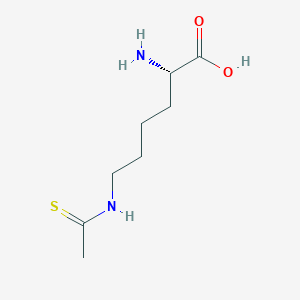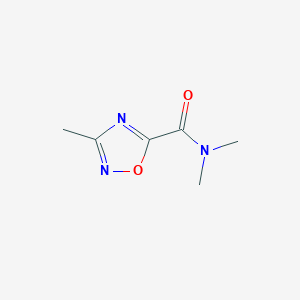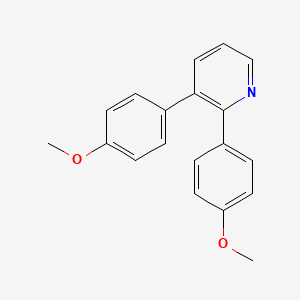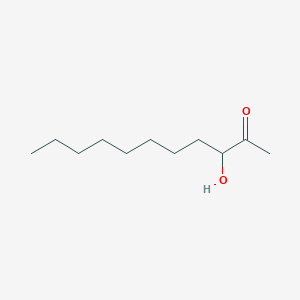
3-Hydroxyundecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyundecan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon and a carbonyl group (C=O) on the second carbon of an eleven-carbon chain. This compound is known for its role in quorum sensing, particularly in marine bacteria such as Vibrio parahaemolyticus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the oxidation of 3-hydroxyundecanal using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the aldol condensation of undecanal with acetone, followed by selective reduction of the resulting β-hydroxy ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process may also involve the use of biocatalysts to enhance yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyundecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: 3-Oxo-undecanoic acid.
Reduction: 3-Hydroxyundecan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyundecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in quorum sensing in marine bacteria, influencing colony morphology and gene expression.
Industry: Used in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3-Hydroxyundecan-2-one involves its role as a quorum sensing signal molecule. In Vibrio parahaemolyticus, it is produced by the enzyme cqsA and regulates colony morphology and other quorum sensing-associated behaviors. The compound interacts with specific receptors, leading to changes in gene expression and cellular behavior .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyundecan-4-one: Another quorum sensing molecule with a similar structure but different functional group positions.
2-Undecanone: A ketone with similar carbon chain length but different functional groups.
Uniqueness: 3-Hydroxyundecan-2-one is unique due to its specific role in quorum sensing and its influence on bacterial colony morphology. Its hydroxyl and carbonyl group positions confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H22O2 |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h11,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
SDNGVORIGICIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


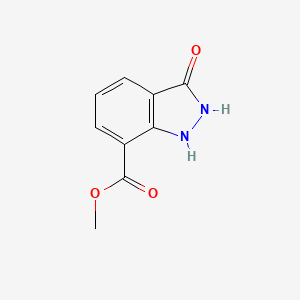
![4-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13119506.png)
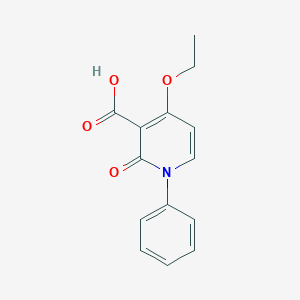
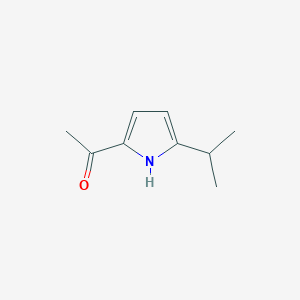
![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
